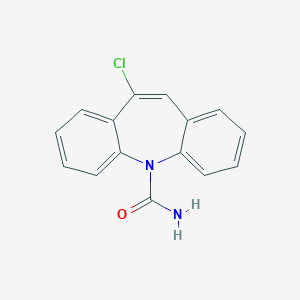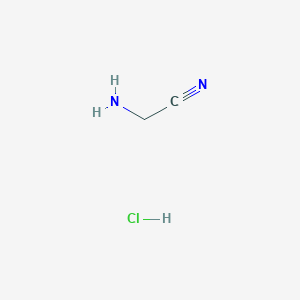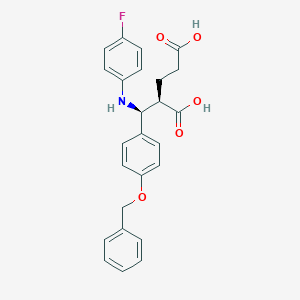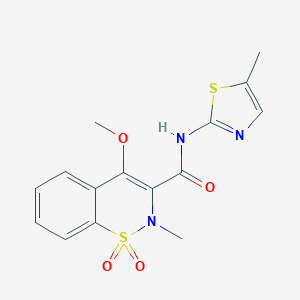
(3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid, also known as CHMPAEB, is a novel compound that has gained significant attention in the field of pharmaceutical research. It is a phosphonate-based molecule that has been synthesized through a series of chemical reactions. The compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of (3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound targets the PI3K/Akt/mTOR pathway, which is a critical signaling pathway that regulates cell growth and survival. By inhibiting this pathway, (3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
(3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to have antioxidant activity and to be neuroprotective. It has also been shown to have a positive effect on bone density and to improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid for lab experiments is its specificity towards cancer cells. This makes it a promising candidate for targeted therapies that minimize side effects. However, the compound's complex chemical structure and synthesis method can pose challenges in terms of scalability and production costs.
Orientations Futures
There are several potential future directions for research on (3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid. One area of interest is the development of more efficient synthesis methods that can improve scalability and reduce production costs. Additionally, further studies are needed to explore the compound's potential therapeutic applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, research is needed to better understand the compound's mechanism of action and to identify potential drug targets for the development of more effective therapies.
Applications De Recherche Scientifique
(3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that the compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Additionally, (3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
153994-81-1 |
|---|---|
Nom du produit |
(3-(1-((3-(Cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid |
Formule moléculaire |
C19H30NO5P |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
3-[1-[[3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C19H30NO5P/c1-14(16-8-5-9-17(10-16)19(22)23)20-11-18(21)13-26(24,25)12-15-6-3-2-4-7-15/h5,8-10,14-15,18,20-21H,2-4,6-7,11-13H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
JCFULPDIJOVUHP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |
Synonymes |
(3-(1-((3-(cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid (3-(1-((3-(cyclohexylmethyl)hydroxyphosphinyl)-2-hydroxypropyl)amino)ethyl)benzoic acid, monolithium salt,(S-(R*,R*))-isomer CGP 56433 CGP-56433 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)


![Benzo[b]thiophene-D6](/img/structure/B130079.png)

![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)



![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
